molecular formula C10H19NO4S B217443 N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide CAS No. 105201-47-6

N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide

Cat. No. B217443
CAS RN: 105201-47-6
M. Wt: 205.26 g/mol
InChI Key: UNHSVZVRFBRLAW-STAPSFGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide, also known as "UT-7," is a newly synthesized compound that has shown promising results in scientific research applications.

Scientific Research Applications

  • Chemical Activation and Applications in Organic Synthesis : Nitrous oxide (N2O) activation typically leads to O-atom transfer and N2 gas extrusion. However, N-trimethylsilyl (TMS)-substituted amides react with N2O to produce inorganic or organic azides, along with silanols or siloxanes. This demonstrates the potential of silyl groups in transformations where N2O acts as an N-atom donor, which is relevant for the studied compound due to its structural similarity and potential reactivity profiles (Liu et al., 2018).

  • Production of Nitroxyl (HNO) and Amides : The oxidation of hydroxamic acids in the presence of amines leads to the generation of nitrous oxide (N2O) and corresponding amides. This process suggests the intermediacy of nitroxyl (HNO), which is significant for understanding the reactivity of similar compounds like the one you're interested in (Atkinson, Storey, & King, 1996).

  • Hydrocarbon Emission in Biological Systems : Research on Carpophilus hemipterus, the dried-fruit beetle, reveals the emission of various all-E tetraene and triene hydrocarbons. These findings are pertinent in understanding the biological applications and implications of similar hydrocarbon structures (Bartelt et al., 1992).

  • Bioactive Compounds in Natural Products : Studies on the flower buds of Spilanthes acmella show the presence of N-isobutyl amides, including compounds with structural similarity to the compound , which exhibit biological activity against certain larvae and neonates (Ramsewak, Erickson, & Nair, 1999).

properties

CAS RN

105201-47-6

Product Name

N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide

Molecular Formula

C10H19NO4S

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(E)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide

InChI

InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11+

InChI Key

UNHSVZVRFBRLAW-STAPSFGWSA-N

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/C=N/NN=O

SMILES

CCC=CC=CC=CC=CC=NNN=O

Canonical SMILES

CCC=CC=CC=CC=CC=NNN=O

synonyms

triacsin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide
Reactant of Route 2
N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide
Reactant of Route 3
N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide
Reactant of Route 4
N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide
Reactant of Route 5
N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide
Reactant of Route 6
N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide

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